tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate
Overview
Description
Tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring substituted with bromine and methyl groups, and a carbamate moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under controlled conditions.
Carbamate Formation: The final step involves the reaction of the brominated thiazole with tert-butyl N-methylcarbamate under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfoxides or sulfones.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for deprotonation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a tool for studying biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate can be compared with other similar compounds, such as:
Tert-butyl N-(2-chloro-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl N-(2-bromo-4-ethyl-1,3-thiazol-5-yl)-N-methylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical properties and biological activities.
Properties
IUPAC Name |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S/c1-6-7(16-8(11)12-6)13(5)9(14)15-10(2,3)4/h1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISORWAKWUMQFPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132105 | |
Record name | Carbamic acid, N-(2-bromo-4-methyl-5-thiazolyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255095-04-5 | |
Record name | Carbamic acid, N-(2-bromo-4-methyl-5-thiazolyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255095-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(2-bromo-4-methyl-5-thiazolyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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